molecular formula C13H10ClN3OS2 B299322 2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole

2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole

Katalognummer B299322
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: OEUWXHWFEADXGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole, commonly known as CMF-019, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Wirkmechanismus

The mechanism of action of CMF-019 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer research, CMF-019 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In inflammation research, CMF-019 has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In bacterial infection research, CMF-019 has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
CMF-019 has been shown to have various biochemical and physiological effects, depending on the disease model. In cancer research, CMF-019 has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In inflammation research, CMF-019 has been shown to reduce the production of pro-inflammatory cytokines and inhibit immune cell activation. In bacterial infection research, CMF-019 has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CMF-019 in lab experiments is its diverse biological activities, which make it a promising candidate for various disease models. Another advantage is its relative ease of synthesis and purification. However, one limitation of using CMF-019 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for CMF-019 research. In cancer research, future studies could investigate the potential of CMF-019 in combination with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies could investigate the potential of CMF-019 in chronic inflammatory diseases such as rheumatoid arthritis. In bacterial infection research, future studies could investigate the potential of CMF-019 in combination with other antibiotics to enhance its antibacterial activity. Additionally, future studies could investigate the pharmacokinetics and toxicity of CMF-019 in vivo to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of CMF-019 involves the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and 2-methyl-4-isothiocyanato-1,3-thiazole in the presence of triethylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form CMF-019. The yield of this synthesis method is around 70%, and the purity of the compound can be improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

CMF-019 has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. In cancer research, CMF-019 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that CMF-019 can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In bacterial infection research, CMF-019 has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.

Eigenschaften

Produktname

2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole

Molekularformel

C13H10ClN3OS2

Molekulargewicht

323.8 g/mol

IUPAC-Name

2-(4-chlorophenyl)-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H10ClN3OS2/c1-8-15-11(6-19-8)7-20-13-17-16-12(18-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3

InChI-Schlüssel

OEUWXHWFEADXGO-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl

Kanonische SMILES

CC1=NC(=CS1)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.